2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol
Description
This compound is a halogen-substituted ethanol derivative featuring a 2,4-dichlorophenylmethylamino group and two 4-fluorophenyl moieties attached to the ethan-1-ol backbone. Its structural complexity arises from the strategic placement of halogens (chlorine and fluorine), which are known to enhance lipophilicity, metabolic stability, and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2F2NO/c22-17-6-1-14(20(23)11-17)12-26-13-21(27,15-2-7-18(24)8-3-15)16-4-9-19(25)10-5-16/h1-11,26-27H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTPFDCTDDBZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzylamine with 1,1-bis(4-fluorophenyl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Halogen Substitution Patterns: The target compound’s bis(4-fluorophenyl) and 2,4-dichlorophenyl groups contrast with analogs like 2-[(4-chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)ethan-1-ol, which replaces the dichlorophenylmethylamino group with a sulfanyl-linked chlorophenyl moiety. This substitution may reduce steric hindrance while maintaining halogen-mediated interactions . Compounds with sulfonyl or sulfanyl linkers (e.g., ) exhibit improved solubility compared to the target compound’s amine linker, which could influence pharmacokinetics .
Biological Activity: The thiazole-based analog () demonstrates potent cytotoxicity against HepG2 cells, attributed to its heterocyclic core and dichlorophenyl group. The absence of a thiazole ring in the target compound suggests divergent mechanisms of action . Ethanolamine derivatives like 2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethan-1-ol () are structurally simpler and may target neurotransmitter receptors, whereas the target compound’s bulkier structure likely prioritizes enzyme inhibition .
Synthetic Complexity :
- The synthesis of the target compound likely involves multi-step halogenation and coupling reactions, as seen in and for related dichlorophenyl-fluorophenyl systems. In contrast, sulfonyl-linked analogs () require sulfonation steps, which can be more challenging due to oxidation sensitivity .
Biological Activity
The compound 2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 323.78 g/mol. The structure features a dichlorophenyl group, a bis(4-fluorophenyl) moiety, and an ethanolamine functional group, which are significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to 2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol exhibit significant anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia).
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{[(2,4-Dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol | MCF-7 | 0.76 |
| Similar Compound A | MDA-MB-231 | 0.65 |
| Similar Compound B | U-937 | 0.79 |
The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that the compound can trigger apoptotic pathways in treated cells, leading to cell death in a dose-dependent manner.
Case Studies
- Study on MCF-7 Cells : In a study evaluating the effects of various derivatives on MCF-7 cells, it was found that the compound significantly reduced cell viability by 40% after 48 hours of treatment compared to control groups treated with standard chemotherapeutic agents like doxorubicin .
- In Vivo Studies : Another study reported promising results in animal models where the compound exhibited lower toxicity towards healthy tissues while maintaining efficacy against tumor growth .
Additional Pharmacological Activities
Beyond anticancer properties, there is emerging evidence suggesting that this compound may possess other biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
